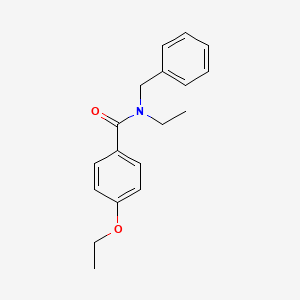

![molecular formula C17H17ClFN5O B5603327 6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)

6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to the compound , often involves regioselective fluorination processes. For example, Liu et al. (2015) describe a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor as the fluorinating agent in aqueous conditions, yielding monofluorinated products via an electrophilic fluorination process (Liu et al., 2015). This approach might offer insights into the synthesis of the compound of interest by indicating methods for introducing fluorine atoms selectively into the imidazo[1,2-a]pyridine core.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including chloro and fluoro substituted variants, has been a subject of study to understand their conformation and electronic distribution. Kapoor et al. (2011) investigated the crystal structure of a closely related compound, revealing insights into the geometric arrangement and intermolecular interactions typical for this class of compounds (Kapoor et al., 2011). These structural analyses are crucial for predicting the reactivity and interaction of these molecules with biological targets.

Scientific Research Applications

Regioselective Synthesis and Fluorination

A study describes the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, using Selectfluor as the fluorinating agent in aqueous conditions. This process predominantly yields monofluorinated products via an electrophilic fluorination process in moderate to good yields, showcasing a method for introducing fluorine atoms into the imidazo[1,2-a]pyridine structure, which could enhance its reactivity and potential applications in medical chemistry (Ping Liu et al., 2015).

Structural and Conformational Analysis

Another research effort synthesized and analyzed a series of tropane-3-spiro-4'(5')-imidazolines, demonstrating the potential of the imidazoline ring as a bioisosteric replacement for the carbonyl group in 5-HT3 antagonists. The study includes comprehensive structural and conformational analyses using NMR spectroscopy and X-ray diffraction, contributing valuable insights into the molecular architecture and interactions of related compounds (B. A. Whelan et al., 1995).

Fluorescence Switching and pH-Sensing

Research on imidazo[1,5-a]pyridinium ions identified them as highly emissive fluorophores with distinct de-excitation pathways, allowing for fluorescence turn-on or ratiometric response to pH changes. These properties suggest applications in developing pH sensors and fluorescent probes for biological and chemical analysis (Johnathon T. Hutt et al., 2012).

properties

IUPAC Name |

(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN5O/c1-22-8-6-20-16(22)11-3-2-7-23(9-11)17(25)14-15(19)24-10-12(18)4-5-13(24)21-14/h4-6,8,10-11H,2-3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAISHHZTOXKCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=C(N4C=C(C=CC4=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

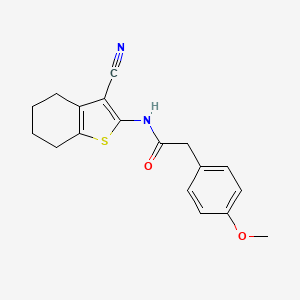

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)

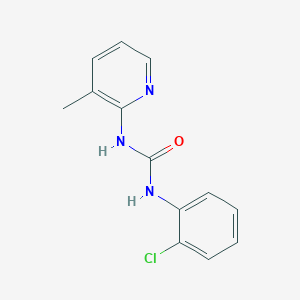

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)

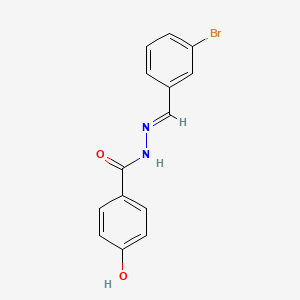

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)

![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)

![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)